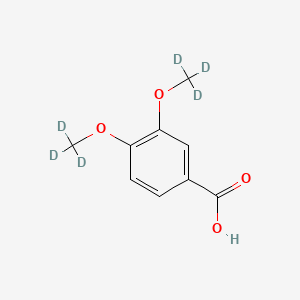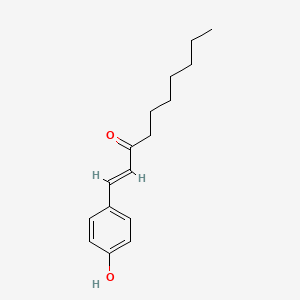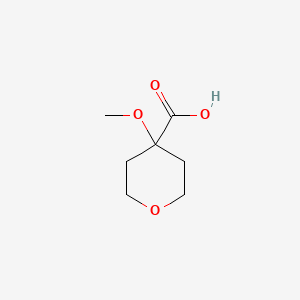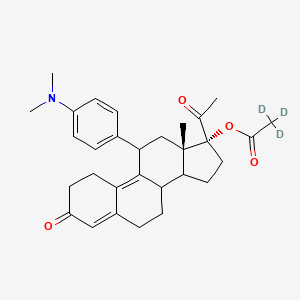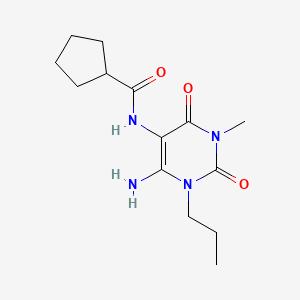
Potassium Pentathionate Sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium Pentathionate Sesquihydrate is a chemical compound with the molecular formula H3K2O7.5S5. It is a white crystalline solid that is soluble in water and has a molecular weight of 361.54 g/mol . This compound belongs to the group of inorganic sulfites and has been studied for its potential biological activity and applications in various fields.
Preparation Methods
Potassium Pentathionate Sesquihydrate is prepared as the sesquihydrate by the reaction of sulfur dichloride with sodium thiosulfate and subsequent metathesis of the sodium pentathionate with potassium acetate. The reactions can be represented as follows :
- ( \text{SCl}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O} \rightarrow \text{Na}_2\text{S}_5\text{O}_6 + 2\text{NaCl} + 10\text{H}_2\text{O} )
- ( \text{Na}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COOK} \rightarrow \text{K}_2\text{S}_5\text{O}_6 + 2\text{CH}_3\text{COONa} )
Chemical Reactions Analysis
Potassium Pentathionate Sesquihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium Pentathionate Sesquihydrate has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has potential biological activity and is studied for its effects on biological systems.
Medicine: It is explored for its potential therapeutic applications.
Industry: It is used in industrial processes and applications, particularly in the field of antifungals.
Mechanism of Action
The mechanism by which Potassium Pentathionate Sesquihydrate exerts its effects involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application. For example, in antifungal applications, it may interact with fungal cell components to inhibit their growth .
Comparison with Similar Compounds
Potassium Pentathionate Sesquihydrate can be compared with other similar compounds, such as:
Potassium Tetrathionate: Similar in structure but contains one less sulfur atom.
Potassium Hexathionate: Contains one more sulfur atom compared to this compound.
Sodium Pentathionate: Similar in structure but contains sodium instead of potassium.
The uniqueness of this compound lies in its specific molecular structure and the presence of sesquihydrate, which gives it distinct properties and applications .
Properties
CAS No. |
23371-63-3 |
|---|---|
Molecular Formula |
K2O6S5 |
Molecular Weight |
334.491 |
InChI |
InChI=1S/2K.H2O6S5/c;;1-10(2,3)8-7-9-11(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 |
InChI Key |
LLXIIVZIHGJSGU-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)SSSS(=O)(=O)[O-].[K+].[K+] |
Synonyms |
Pentathionic acid, dipotassium salt, hydrate (2:3); Pentathionic acid, dipotassium salt, sesquihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



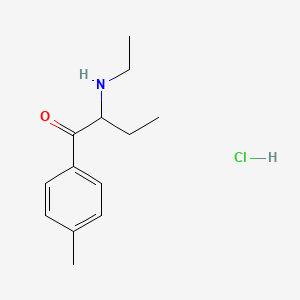
![N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)
